molecular formula C7H10N2O2 B15244836 6-Methoxy-3,5-dimethylpyrazin-2-ol

6-Methoxy-3,5-dimethylpyrazin-2-ol

Cat. No.: B15244836
M. Wt: 154.17 g/mol
InChI Key: FTRPXZOBECJALS-UHFFFAOYSA-N
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Description

6-Methoxy-3,5-dimethylpyrazin-2-ol is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of methoxy and dimethyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-3,5-dimethylpyrazin-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of a hydrogen atom with a methoxy group.

Another method involves the oxidation of 3,5-dimethylpyrazine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,5-dimethylpyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the substituent used.

Scientific Research Applications

6-Methoxy-3,5-dimethylpyrazin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,5-dimethylpyrazin-2-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3,5-dimethylpyrazin-2-ol is unique due to the presence of both methoxy and dimethyl groups on the pyrazine ring. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

6-methoxy-3,5-dimethyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-6(10)9-7(11-3)5(2)8-4/h1-3H3,(H,9,10)

InChI Key

FTRPXZOBECJALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=N1)C)OC

Origin of Product

United States

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